2,3-Dihydroxypropyl nonanoate;nonanoate
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Overview
Description
2,3-Dihydroxypropyl nonanoate, also known as glycerin α-nonanoate, is a monoacylglycerol (MAG) compound. It is an ester formed from nonanoic acid and glycerol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl nonanoate typically involves the esterification of nonanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl nonanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of nonanoic acid derivatives.
Reduction: Formation of nonanol derivatives.
Substitution: Formation of various esters and ethers
Scientific Research Applications
2,3-Dihydroxypropyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl nonanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of nonanoic acid and glycerol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
1-Monononanoin: Another monoacylglycerol with similar properties but different positional isomerism.
Glycerin α-nonanoate: An alternative name for 2,3-dihydroxypropyl nonanoate.
Nonanoic acid esters: A broader category of compounds with varying chain lengths and functional groups .
Uniqueness: 2,3-Dihydroxypropyl nonanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual hydroxyl groups and ester linkage provide versatility in both synthetic and biological applications .
Properties
Molecular Formula |
C30H58O8-2 |
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Molecular Weight |
546.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl nonanoate;nonanoate |
InChI |
InChI=1S/C12H24O4.2C9H18O2/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13;2*1-2-3-4-5-6-7-8-9(10)11/h11,13-14H,2-10H2,1H3;2*2-8H2,1H3,(H,10,11)/p-2 |
InChI Key |
UFHSKYVSBOJKPD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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